molecular formula C11H16BrNO2 B1667869 Brolamfetamine CAS No. 64638-07-9

Brolamfetamine

Cat. No. B1667869
CAS RN: 64638-07-9
M. Wt: 274.15 g/mol
InChI Key: FXMWUTGUCAKGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,5-dimethoxyamphetamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Scientific Research Applications

1. Protective Effects in Heat Stress Conditions

Glutamine, a compound related to brolamfetamine, has been studied for its potential protective effects in heat stress conditions. In broilers (a type of chicken), glutamine supplementation helped maintain intestinal morphology and barrier integrity under heat stress. This suggests potential applications of similar compounds in protecting against environmental stressors in agricultural settings (Wu, Liu, Wu, Wang, & Lin, 2018).

2. Impact on Cognitive Functions

Research has explored the role of histamine, a biogenic amine like brolamfetamine, in cognitive functions such as memory and learning. This indicates the potential of brolamfetamine and related compounds in studying neurological functions and disorders (Alvarez, 2009).

3. Biogenic Amines in Animal Performance

Studies on biogenic amines, including compounds similar to brolamfetamine, have been conducted to assess their impact on animal performance, particularly in broilers. These studies suggest that such compounds may not adversely affect animal health or production parameters when included in animal feed (Friday, Firman, & Bermudez, 1999).

4. Relevance in Asthma Research

Histamine and its responses have been a key focus in asthma research, due to its role in bronchial reactivity. This highlights the potential of studying compounds like brolamfetamine for insights into respiratory diseases (Beaupré & Malo, 1981).

5. Anaesthesia and Sedation in Veterinary Medicine

Research on ketamine, a relative of brolamfetamine, provides insights into the use of such compounds in veterinary medicine, specifically in the induction of anaesthesia and muscle relaxation in animals (Anselme, Torgerson, Kuca, Bettschart‐Wolfensberger, & Steblaj, 2023).

6. Neurogenesis and Brain Development

The effects of ketamine on neural stem progenitor cells suggest that brolamfetamine and related compounds could be instrumental in understanding neurogenesis and brain development, potentially impacting treatments for neurological disorders (Dong, Rovnaghi, & Anand, 2012).

7. Advances in Histamine Pharmacology

Histamine pharmacology, closely related to the study of brolamfetamine, has advanced significantly, contributing to the development of therapeutics for allergies, gastrointestinal disorders, and potentially more. This provides a framework for exploring the broader implications of brolamfetamine-like compounds in medicine (Tiligada & Ennis, 2018).

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMWUTGUCAKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)Br)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050428
Record name Brolamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brolamfetamine

CAS RN

64638-07-9, 32156-26-6
Record name DOB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64638-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brolamfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2,5-dimethoxyamphetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01484
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brolamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROLAMFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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